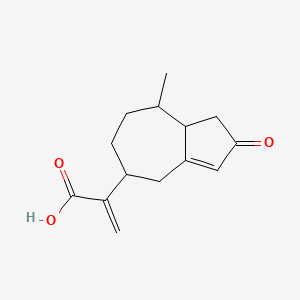
Methyl 8-acetyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, offers promising applications in drug development and other research areas.
準備方法
The synthesis of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and acetic anhydride.
Acetylation: The 4-hydroxyquinoline undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to form 8-acetyl-4-hydroxyquinoline.
Oxidation: The acetylated product is then oxidized using an oxidizing agent such as potassium permanganate to introduce the keto group, resulting in 8-acetyl-4-oxoquinoline.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-acetyl-4-hydroxy-1,4-dihydro-quinoline-2-carboxylic acid methyl ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar compounds to 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester include:
4-Hydroxyquinoline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
8-Acetyl-4-hydroxyquinoline: An intermediate in the synthesis, with potential biological activities.
Quinoline-2-carboxylic acid: A related compound with diverse applications in medicinal chemistry.
The uniqueness of 8-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester lies in its specific structure, which allows for targeted interactions with biological molecules and its versatility in various chemical reactions.
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
methyl 8-acetyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7(15)8-4-3-5-9-11(16)6-10(13(17)18-2)14-12(8)9/h3-6H,1-2H3,(H,14,16) |
InChIキー |
LNWWTKVORCXKFP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)
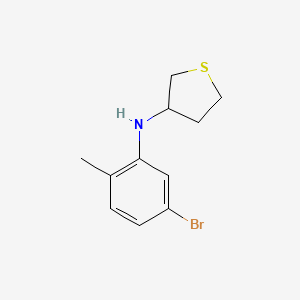

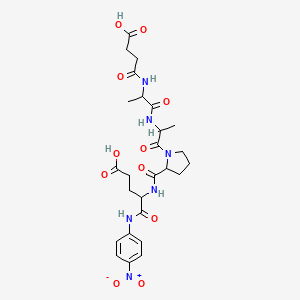

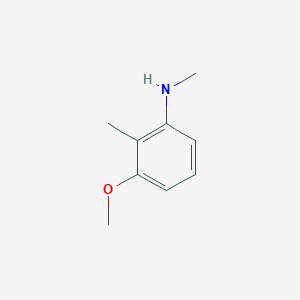

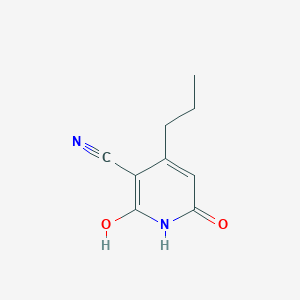

![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)
